2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-9-5-4-8-14(15)16-10-11-18(24)22(21-16)12-17(23)20-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJUWBDONYCHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide typically involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides. This reaction is catalyzed by 1,4-diazabicyclo[2,2,2]octane (DABCO) and is carried out under reflux conditions in ethanol to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is , with a molecular weight of approximately 339.8 g/mol. The structure comprises:
- Pyridazinone Core : Provides stability and potential for interaction with biological targets.
- Chlorophenyl Group : Enhances biological activity and reactivity.
- Acetamide Functional Group : Facilitates interactions with enzymes and receptors.
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
Anticancer Properties
Preliminary studies suggest that this compound has potential as an anticancer agent. Mechanistic studies reveal that it may inhibit specific oncogenic pathways by modulating enzyme activity involved in cell proliferation. For instance, it has shown promise in targeting the cereblon E3 ubiquitin ligase, which plays a crucial role in protein degradation pathways associated with cancer progression .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, likely due to the presence of the chlorophenyl group. This moiety can disrupt bacterial cell membranes, suggesting potential applications in treating bacterial infections. Studies have indicated that derivatives of this compound can inhibit the growth of various pathogens .
Anti-inflammatory Effects
Research also points to anti-inflammatory properties associated with this compound. It may modulate inflammatory pathways, making it a candidate for therapeutic interventions in diseases characterized by chronic inflammation .
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridazinone Ring : Achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Chlorophenyl Group : Often involves electrophilic aromatic substitution reactions.
- Amide Bond Formation : Coupling reactions between the pyridazinone intermediate and phenylacetamide derivatives.
For large-scale production, techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance yield and purity .
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- Anticancer Study : In vitro experiments demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
- Antimicrobial Evaluation : A study assessing its efficacy against various bacterial strains showed that the compound inhibited bacterial growth effectively, suggesting its application in antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The target compound shares structural similarities with several pyridazinone derivatives, differing primarily in substituents on the pyridazinone ring and the acetamide moiety. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison of Pyridazinone Derivatives
Key Observations:
Acetamide Diversity: Replacing the N-phenyl group with N-(pyridin-2-yl) or N-(2-trifluoromethylphenyl) alters hydrogen-bonding capacity and lipophilicity, impacting solubility and target binding.
Synthesis and Characterization: Hybrid compounds with piperazinyl or antipyrine moieties (e.g., 6e, 6g) exhibit yields of 42–62% and distinct IR carbonyl peaks (1664–1681 cm⁻¹), suggesting varied electronic environments due to substituents. The target compound’s synthesis could follow methods analogous to , where benzyl bromides are used to functionalize pyridazinone cores under mild conditions (DMF, K₂CO₃, 5°C).
Structural Complexity and Applications :
- Bulky substituents, such as pyrrolidine-sulfonyl groups in , increase molecular weight (>500 g/mol) and may limit blood-brain barrier permeability, whereas simpler analogs (e.g., –3) are lighter and more drug-like.
Biological Activity
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 340.8 g/mol. The structure features a pyridazinone core, a chlorophenyl group, and an acetamide moiety, which contribute to its diverse biological activities.
Research indicates that this compound exhibits significant enzyme inhibition properties. It is believed to interact with various molecular targets involved in cell proliferation and apoptosis, making it a candidate for cancer treatment. The compound's mechanism may involve modulation of signaling pathways related to cell survival and growth.
Biological Activities
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit the growth of cancer cells in vitro. Its effectiveness against specific cancer types is attributed to its ability to induce apoptosis and inhibit cell cycle progression.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators.
- Antioxidant Properties : It has been observed to exhibit antioxidant activity, which may help in reducing oxidative stress in cells.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : These assays indicated a dose-dependent reduction in viability of cancer cell lines treated with varying concentrations of the compound.
- Mechanistic Studies : Flow cytometry and Western blot analyses revealed that treatment with the compound led to increased levels of apoptotic markers, suggesting its role in promoting apoptosis in malignant cells.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduced levels of cytokines | |
| Antioxidant | Scavenging free radicals |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving human breast cancer cell lines showed that treatment with the compound resulted in a significant decrease in tumor growth markers.
- Case Study 2 : In models of inflammatory diseases, the compound demonstrated efficacy by reducing swelling and pain indicators when administered alongside standard anti-inflammatory medications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and optimal reaction conditions for synthesizing 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Substitution reactions : Alkaline conditions (e.g., KOH/EtOH) for introducing aryloxy groups, as seen in analogous pyridazinone intermediates .
- Condensation : Use of condensing agents (e.g., DCC or EDCI) to form acetamide bonds, validated by yields of 39–70% in structurally similar N-phenylacetamide derivatives .
- Purification : Recrystallization from methanol or ethanol to achieve high-purity crystalline products, as demonstrated in benzimidazole-containing analogs .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound and its intermediates?
- Methodological Answer :
- IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches (e.g., 1650–1750 cm⁻¹ for pyridazinone C=O) .
- NMR (¹H and ¹³C) : Confirms substituent positions and ring proton environments, with aromatic protons appearing at δ 6.5–8.5 ppm .
- Elemental analysis : Validates C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .
Q. What purification methods ensure high purity of N-phenylacetamide derivatives, and how are they validated?
- Methodological Answer :
- Recrystallization : Solvent selection (e.g., methanol or ethyl acetate) optimizes crystal formation, with purity assessed via melting point consistency (e.g., ±2°C deviation) .
- TLC monitoring : Ensures reaction completion and intermediate purity using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can researchers address yield discrepancies when scaling up pyridazinone intermediate synthesis?
- Methodological Answer :
- Reaction optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of chlorophenyl precursors) to mitigate side reactions .
- Catalyst screening : Transition metal catalysts (e.g., Pd/C for nitro reductions) improve step efficiency, as shown in multi-step syntheses with 2–5% overall yields .
- Scale-up protocols : Continuous flow reactors enhance reproducibility in condensation steps .
Q. What role do palladium-catalyzed reductive cyclizations play in optimizing the synthesis of the pyridazinone core?
- Methodological Answer :
- Cyclization efficiency : Pd-catalyzed reactions using formic acid derivatives as CO surrogates enable one-pot formation of pyridazinone rings, reducing step count .
- Mechanistic insights : In situ generation of Pd(0) intermediates facilitates C-N bond formation, critical for pyridazinone ring closure .
Q. How do structural variations in the pyridazinone ring affect the compound's reactivity and physicochemical properties?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Cl) : Enhance ring stability and electrophilicity, as shown in 6-chloro-pyridazinone derivatives with higher melting points (138°C vs. 58°C in non-chlorinated analogs) .
- Substituent positioning : Ortho-chlorophenyl groups sterically hinder nucleophilic attacks, altering reaction pathways in substitution studies .
Q. What methodologies are effective in resolving stereochemical ambiguities in chloro-substituted pyridazinone derivatives?
- Methodological Answer :
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as applied to 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine derivatives .
- Dynamic NMR : Detects atropisomerism in hindered aryl-acetamide bonds via variable-temperature experiments .
Contradictions and Resolutions
- Yield Variability : reports mild, scalable conditions for pyridazinone intermediates, while highlights low yields (2–5%) in multi-step syntheses. Resolution involves optimizing catalytic systems (e.g., Pd) and solvent polarity .
- Structural Characterization : While relies on NMR/IR, uses X-ray crystallography for definitive stereochemical assignment, emphasizing complementary techniques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
